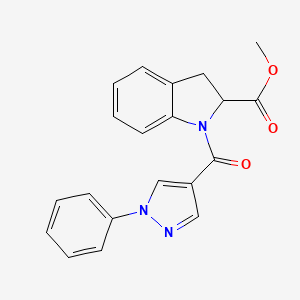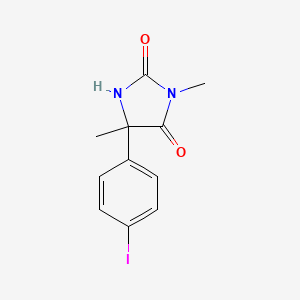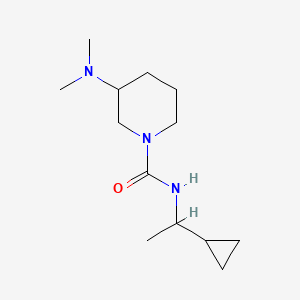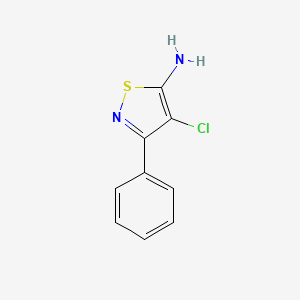![molecular formula C16H14FN3O B7554264 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one, also known as FMTP, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
作用機序
The mechanism of action of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes, including MAO-B and LDH. This compound may also have an effect on the activity of other enzymes and receptors in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on MAO-B and LDH, this compound has been shown to have antioxidant and anti-inflammatory effects. This compound has also been shown to have an effect on the expression of various genes involved in cellular metabolism and signaling.
実験室実験の利点と制限
One advantage of using 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one in lab experiments is its specificity for MAO-B and LDH inhibition. This allows researchers to study the effects of these enzymes on various physiological processes without the confounding effects of non-specific inhibitors. However, this compound may have off-target effects on other enzymes and receptors in the body, which could complicate the interpretation of experimental results.
Another limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of this compound at high concentrations, which may be necessary for certain experiments.
将来の方向性
There are several future directions for research on 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one. One area of interest is in the development of this compound analogs with improved solubility and specificity for MAO-B and LDH inhibition. Another area of interest is in the study of the effects of this compound on other enzymes and receptors in the body, which could provide insight into its mechanism of action and potential therapeutic uses. Finally, the use of this compound in animal models of Parkinson's disease and depression could provide valuable information on its potential as a treatment for these conditions.
合成法
The synthesis of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one involves the reaction of 3-fluorobenzyl bromide with pyrazole in the presence of potassium carbonate to form 1-(3-fluorophenyl)pyrazole. This compound is then reacted with 4-methyl-2-pyridone in the presence of cesium carbonate to form this compound. The yield of this compound is around 60%, and the purity can be increased through recrystallization.
科学的研究の応用
1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one has been found to have potential use in various scientific research applications. One area of interest is in the field of neuroscience, where this compound has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B). MAO-B is responsible for the breakdown of dopamine, a neurotransmitter involved in reward and motivation. Inhibition of MAO-B by this compound could lead to an increase in dopamine levels, which may have implications for the treatment of Parkinson's disease and depression.
Another area of interest is in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro. This effect may be due to the inhibition of the enzyme lactate dehydrogenase (LDH), which is involved in the metabolism of cancer cells.
特性
IUPAC Name |
1-[[1-(3-fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-12-5-7-19(16(21)9-12)11-14-6-8-20(18-14)15-4-2-3-13(17)10-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRZXRMMHWJCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC2=NN(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)
![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)

![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)

![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)

methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)


![2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
![N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)
